BenchChemオンラインストアへようこそ!

2,3-Dihydrofuro[2,3-b]quinolin-4-amine

Butyrylcholinesterase inhibition Furanotacrine SAR Alzheimer's disease research

2,3-Dihydrofuro[2,3-b]quinolin-4-amine (CAS 115881-50-0) is the unsubstituted parent heterocycle of the furo[2,3-b]quinolin-4-amine class, a family of synthetic tacrine analogues investigated as cholinesterase inhibitors. This compound features a fused dihydrofuran ring annulated to a quinoline core bearing a free 4-amine group.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 115881-50-0
Cat. No. B2483621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-b]quinolin-4-amine
CAS115881-50-0
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC1COC2=NC3=CC=CC=C3C(=C21)N
InChIInChI=1S/C11H10N2O/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-4H,5-6H2,(H2,12,13)
InChIKeyCOJHJQLQCPZTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dihydrofuro[2,3-b]quinolin-4-amine (CAS 115881-50-0): Core Scaffold Procurement for Cholinesterase-Targeted Research


2,3-Dihydrofuro[2,3-b]quinolin-4-amine (CAS 115881-50-0) is the unsubstituted parent heterocycle of the furo[2,3-b]quinolin-4-amine class, a family of synthetic tacrine analogues investigated as cholinesterase inhibitors [1]. This compound features a fused dihydrofuran ring annulated to a quinoline core bearing a free 4-amine group. It serves as the fundamental scaffold from which a series of furanotacrines (compounds 1–11) were derived via Friedländer-type reactions for structure-activity relationship (SAR) studies targeting butyrylcholinesterase (BuChE) [1].

Why 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Cannot Be Replaced by Generic Furoquinoline Analogs


Within the furo[2,3-b]quinolin-4-amine class, the substitution pattern on the furan ring and the saturation state of the fused cycloalkane ring profoundly modulate both BuChE inhibitory potency and selectivity over acetylcholinesterase (AChE) [1]. The unsubstituted parent compound (1) establishes the baseline for this selectivity window, whereas 2-aryl substituted analogs (e.g., compound 3) alter potency by up to an order of magnitude and pyrrolo analogs (e.g., compound 12) invert the selectivity profile entirely [1]. Generic substitution without understanding these SAR breakpoints risks selecting a compound with unintended polypharmacology or a complete loss of the desired target engagement profile.

Quantitative Differentiation Evidence for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Against In-Class Comparators


BuChE Inhibitory Potency of the Unsubstituted Parent Scaffold vs. 2-Aryl Substituted Derivatives

The target compound (1), the unsubstituted 2,3-dihydrofuro[2,3-b]quinolin-4-amine, inhibits equine serum BuChE (eqBuChE) with an IC50 of 3.6 ± 0.7 μM. In contrast, the most potent 2-aryl substituted analog in the same series, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (3), shows slightly improved eqBuChE inhibition (IC50 = 2.9 ± 0.4 μM) but markedly weaker inhibition of human BuChE (hBuChE IC50 = 119 ± 15 μM) compared to the parent compound's hBuChE IC50 of 3.78 ± 0.11 μM [1]. This demonstrates that the 2-aryl substitution, while marginally beneficial for equine enzyme potency, introduces a dramatic species-dependent potency shift for the human enzyme, making the unsubstituted parent a more consistent inhibitor across species.

Butyrylcholinesterase inhibition Furanotacrine SAR Alzheimer's disease research

Selectivity Window for BuChE over AChE: The Unsubstituted Core Defines Baseline Selectivity

Compound 1 demonstrates high selectivity for BuChE over AChE: it shows no meaningful inhibition of Electrophorus electricus AChE (EeAChE IC50 > 100 μM) or human recombinant AChE (hrAChE IC50 > 100 μM), while inhibiting eqBuChE with an IC50 of 3.6 ± 0.7 μM [1]. This establishes a selectivity ratio (AChE/BuChE) of >27.8-fold for the unsubstituted parent scaffold. In comparison, the pyrrolo analog 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine (12) is a potent dual inhibitor (EeAChE IC50 = 0.61 ± 0.04 μM; eqBuChE IC50 = 0.074 ± 0.009 μM) with no BuChE selectivity [1]. The parent furo[2,3-b] scaffold thus provides a selectivity window that is entirely lost upon heterocyclic core substitution.

Cholinesterase selectivity Off-target profiling Alzheimer's drug discovery

Structural Minimalism as a Synthetic and SAR Advantage Over Multi-Substituted Derivatives

The target compound (C11H10N2O, MW 186.21 g/mol) represents the minimal furo[2,3-b]quinolin-4-amine pharmacophore with no substituents on the furan, quinoline, or cycloalkane rings [1][2]. By contrast, the more potent furanotacrine 3 bears a p-tolyl substituent at C2 and a fully saturated cyclohexane ring, and pyrrolotacrine 12 incorporates a phenyl substituent at N1 and a phenyl group at C2 [1]. The parent scaffold's structural simplicity translates to a lower molecular weight, fewer rotatable bonds (0 vs. 1–2 for substituted analogs), and a synthetic route requiring fewer steps—the Friedländer reaction with cyclohexanone directly yields the core without the need for pre-functionalized aryl intermediates [1]. This makes the parent compound the optimal starting material for systematic SAR expansion, late-stage functionalization, and library synthesis.

Medicinal chemistry Scaffold optimization Parallel synthesis

Baseline Human BuChE Affinity vs. Reference Inhibitor Tacrine

In the same assay system, the reference cholinesterase inhibitor tacrine inhibits eqBuChE with an IC50 of 0.0052 ± 0.0002 μM, approximately 692-fold more potent than the target compound (eqBuChE IC50 = 3.6 ± 0.7 μM) [1]. However, tacrine is a non-selective dual cholinesterase inhibitor (EeAChE IC50 = 0.027 ± 0.002 μM) with dose-limiting hepatotoxicity, whereas the target compound selectively targets BuChE with complete AChE sparing [1]. This positioning makes the parent furo[2,3-b]quinolin-4-amine a cleaner pharmacological probe for BuChE-specific mechanisms, even though it sacrifices raw potency relative to the clinical reference standard.

Cholinesterase inhibition benchmarking Tacrine analogs Alzheimer's therapeutics

Recommended Application Scenarios for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine Based on Quantitative Evidence


BuChE-Selective Chemical Probe Development for Neurodegenerative Disease Research

The compound's complete selectivity for BuChE over AChE (EeAChE IC50 >100 μM vs. eqBuChE IC50 3.6 μM) [1] makes it an ideal starting scaffold for developing chemical probes that dissect BuChE-specific roles in Alzheimer's disease pathology, without confounding AChE-mediated effects. Unlike dual inhibitors such as tacrine or pyrrolotacrine 12, this parent compound enables clean pharmacological dissection of BuChE contributions to cholinergic dysfunction.

Systematic SAR Expansion via Late-Stage Functionalization of the Minimal Pharmacophore

As the lowest molecular weight (186.21 g/mol) and structurally simplest member of the furanotacrine series, with zero rotatable bonds [1][2], this compound is the optimal core scaffold for parallel library synthesis. Researchers can procure this single parent compound and diversify at the C2, C3, and cycloalkane positions to systematically map SAR, rather than purchasing multiple pre-substituted analogs that may not address their specific chemical space of interest.

Cross-Species Consistent BuChE Inhibitor for Translational Pharmacology Studies

Unlike the 2-(p-tolyl) substituted analog (compound 3), which shows a dramatic species-dependent potency difference (eqBuChE IC50 2.9 μM vs. hBuChE IC50 119 μM), the parent compound maintains consistent inhibitory activity across equine and human BuChE (eqBuChE IC50 3.6 μM vs. hBuChE IC50 3.78 μM) [1]. This species-consistent profile makes the parent scaffold preferable for translational studies that require comparable target engagement from rodent models to human tissue assays.

Negative Control or Baseline Reference for In-Class Potency Benchmarking

The parent compound establishes the minimum potency and maximum selectivity baseline for the furo[2,3-b]quinolin-4-amine chemotype. Its IC50 values (eqBuChE 3.6 μM, hBuChE 3.78 μM) [1] serve as a reference point against which any newly synthesized derivative can be compared to quantify the functional impact of specific substituent additions. Procurement of the parent alongside novel derivatives ensures rigorous, internally controlled SAR datasets.

Quote Request

Request a Quote for 2,3-Dihydrofuro[2,3-b]quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.